(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Description

Molecular Structure and Nomenclature

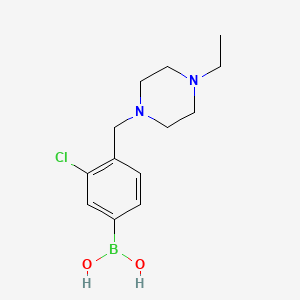

(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid possesses a molecular formula of C₁₃H₂₀BClN₂O₂ and exhibits a molecular weight of 282.57 grams per mole. The compound's International Union of Pure and Applied Chemistry nomenclature follows the systematic naming convention as [3-chloro-4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid, reflecting its complex substitution pattern. The structural architecture centers around a phenyl ring bearing both a chloro substituent at the meta position and a piperazine-containing methyl group at the ortho position relative to the boronic acid functionality.

The compound's Chemical Abstracts Service registry number is documented as 1704074-25-8, providing a unique identifier for this specific molecular entity. Additional synonymous nomenclature includes the systematic name {3-chloro-4-[(4-ethylpiperazin-1-yl)methyl]phenyl}boronic acid and the more descriptive B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]boronic acid. The compound's structural complexity arises from the presence of multiple functional groups, including the electron-withdrawing chloro substituent, the flexible methylene linker, the six-membered piperazine ring, and the terminal ethyl group.

The simplified molecular-input line-entry system representation for this compound is documented as B(C1=CC(=C(C=C1)CN2CCN(CC2)CC)Cl)(O)O, which captures the complete connectivity pattern of all atoms within the molecule. The International Chemical Identifier key BLQYBHGCTFMYGK-UHFFFAOYSA-N provides an additional unique molecular identifier that facilitates database searches and chemical informatics applications. This structural arrangement creates a compound with distinct electronic and steric properties that influence its chemical behavior and synthetic utility.

Historical Context and Discovery

The development of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid represents part of the broader evolution of organoboron chemistry that gained significant momentum following key discoveries in the late 20th century. According to PubChem records, this specific compound was first created and documented in chemical databases on June 1, 2015, with subsequent modifications recorded as recently as May 24, 2025. This timeline places the compound's development within the modern era of sophisticated organoboron synthesis and pharmaceutical intermediate development.

The historical context of boronic acid chemistry provides essential background for understanding this compound's significance. Boronic acids as a class were first prepared and isolated by Frankland in 1860, marking the beginning of organoboron chemistry. However, the field experienced dramatic growth following the development of the Suzuki-Miyamura coupling reaction, first reported in 1979. This critical discovery increased research focus on boronic acids and established their importance as reagents in carbon-carbon bond forming reactions. The reaction has been continuously improved since then, with optimized conditions for different catalysts, ligands, bases, solvents, and additives.

The greater interest in boron as a reagent for cross-coupling reactions has led to more discoveries and increased interest in boron medicinal chemistry over the years. Within the last two decades, major advances in boron organic chemistry have emerged, with new methods and catalysts discovered that have made the incorporation of boron functional groups into drugs more readily accessible and practicable. This progress has enabled the development of specialized compounds like (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid, which combines traditional boronic acid functionality with complex organic substituents designed for specific synthetic applications.

Position within Boronic Acid Chemistry

(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid occupies a specialized position within the broader classification of organoboron compounds, specifically as a functionalized arylboronic acid derivative. Structurally, boronic acids are trivalent boron-containing organic compounds that possess one carbon-based substituent and two hydroxyl groups to fill the remaining valences on the boron atom. With only six valence electrons and a consequent deficiency of two electrons, the sp²-hybridized boron atom possesses a vacant p-orbital that is orthogonal to the three substituents, which are oriented in a trigonal planar geometry.

Unlike carboxylic acids, their carbon analogues, boronic acids are not found in nature and represent abiotic compounds derived synthetically from primary sources of boron such as boric acid. The compound under examination exemplifies the sophisticated level of structural complexity that modern synthetic chemistry has achieved in developing boronic acid derivatives for specialized applications. The presence of the piperazine moiety distinguishes this compound from simpler arylboronic acids and positions it within the subset of heterocyclic-substituted boronic acids that have gained prominence in pharmaceutical and materials chemistry.

The increasing consideration of boron in drug design has led to successful expansion of boron-containing compounds in recent years, with five Food and Drug Administration-approved boron-containing compounds developed: bortezomib, tavaborole, ixazomib, crisaborole, and vaborbactam. This regulatory success has drawn considerable attention to the use of boron as a viable candidate for further drug development. The structural features of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid, particularly its combination of aromatic, heterocyclic, and boronic acid functionalities, place it within this expanding class of bioactive organoboron compounds.

The compound's position within boronic acid chemistry is further defined by its potential applications in cross-coupling reactions, where it can serve as a nucleophilic coupling partner in palladium-catalyzed processes. The presence of the chloro substituent and the piperazine-containing side chain provides opportunities for further functionalization and incorporation into more complex molecular architectures, establishing its role as both a synthetic intermediate and a potential bioactive compound.

Physical and Chemical Properties Overview

The physical and chemical properties of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid reflect the combined characteristics of its constituent functional groups and their interactions within the molecular framework. The compound exhibits properties associated with boronic acids, such as the ability to form reversible covalent bonds with diols, making it useful in various applications including medicinal chemistry and organic synthesis. The presence of the piperazine group suggests potential biological activity, as piperazine derivatives are often explored for their pharmacological properties.

According to supplier documentation, the compound typically appears as a solid material under standard conditions. The molecular weight of 282.57 grams per mole places it within the range of medium-sized organic molecules suitable for pharmaceutical applications. The presence of multiple functional groups, including the basic piperazine nitrogen atoms, the polar boronic acid moiety, and the chlorinated aromatic system, contributes to a complex polarity profile that influences solubility characteristics in various solvents.

Table 1: Fundamental Physical and Chemical Properties

The chemical reactivity of this compound is influenced by the electron-withdrawing effect of the chloro substituent, which can enhance the electrophilic character of the aromatic ring and potentially affect the electron density at the boron center. The piperazine moiety contributes to the compound's basicity and can influence its solubility in various solvents. The tetramethyl-1,3,2-dioxaborolane unit, when present in protected forms, is notable for its role in organoboron chemistry, often utilized in cross-coupling reactions and as a reagent in organic synthesis.

The compound's specific characteristics, such as melting point, boiling point, and detailed solubility parameters, require determination through experimental methods. The presence of multiple hydrogen bond donors and acceptors within the structure suggests potential for intermolecular interactions that could influence physical properties such as melting point and solubility behavior. The chlorine substituent can influence the compound's reactivity and solubility characteristics, while the overall molecular architecture provides opportunities for various chemical transformations and applications in synthetic chemistry.

Properties

IUPAC Name |

[3-chloro-4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BClN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)9-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQYBHGCTFMYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCN(CC2)CC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401163310 | |

| Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704074-25-8 | |

| Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki–Miyaura Cross-Coupling Approach

A widely used method involves the Suzuki–Miyaura cross-coupling of an aryl halide precursor bearing the 3-chloro-4-(chloromethyl)phenyl moiety with a boronic acid or boronate ester bearing the piperazine substituent. The key steps are:

- Preparation of the aryl halide intermediate , typically 3-chloro-4-(chloromethyl)benzene or a related halogenated compound.

- Nucleophilic substitution of the chloromethyl group with 4-ethylpiperazine to introduce the piperazine moiety.

- Cross-coupling reaction with a boronic acid pinacol ester or boronic acid derivative under palladium catalysis.

Typical reaction conditions include:

- Catalyst: Pd(dppf)Cl₂ or similar palladium complexes.

- Base: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

- Solvent: Dioxane, dimethyl sulfoxide (DMSO), or ethanol-water mixtures.

- Temperature: Elevated temperatures around 100–140 °C.

- Reaction time: 1–4 hours depending on catalyst loading and substrate reactivity.

This method provides good yields and functional group tolerance.

Bromine–Lithium Exchange Followed by Borylation

An alternative involves:

- Starting from a brominated intermediate, e.g., 3-bromo-4-(chloromethyl)benzene.

- Performing bromine–lithium exchange using butyllithium under low temperatures.

- Quenching with a boron electrophile such as trimethyl borate or boron tribromide.

- Acidic hydrolysis to yield the boronic acid.

Flow chemistry techniques have been applied to this method to suppress side reactions like protonation or butylation, enhancing the yield and purity of phenylboronic acids.

Transmetallation from Aromatic Silanes or Stannanes

This method entails:

- Preparing an arylsilane or arylstannane derivative of the chlorinated piperazine-substituted phenyl ring.

- Transmetallation with boron halides to form arylboron dibromide intermediates.

- Hydrolysis to yield the target boronic acid.

Although less common for this specific compound, it serves as an alternative route especially when other functional groups are sensitive to palladium catalysis.

Experimental Data and Reaction Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5–10 mol%) | High catalytic activity, good selectivity |

| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | Strong inorganic bases improve conversion rates |

| Solvent | Dioxane, DMSO, or EtOH/H₂O | Polar aprotic solvents favor cross-coupling |

| Temperature | 100–140 °C | Higher temperature increases rate but may cause catalyst decomposition above 140 °C |

| Reaction Time | 1–4 hours | Longer times improve conversion but risk side reactions |

| Substrate Ratios | 1:1.2 (aryl halide:boronic acid) | Slight excess of boronic acid ensures complete coupling |

| Work-up | Extraction with ethyl acetate, washing with water and brine, drying over Na₂SO₄ | Efficient purification and isolation of product |

Optimization studies indicate that:

- Using strong inorganic bases such as KOH or K₂CO₃ leads to faster phenyl borate formation and higher yields.

- Catalyst loading around 0.1–0.3 mol% balances cost and efficiency.

- Reaction temperatures above 140 °C reduce yield due to catalyst decomposition.

Representative Synthetic Procedure (Adapted)

- Dissolve the aryl halide intermediate (e.g., 3-chloro-4-(chloromethyl)benzene) in dry dioxane.

- Add 4-ethylpiperazine and stir at room temperature to allow nucleophilic substitution at the chloromethyl position.

- Add the boronic acid pinacol ester or boronic acid derivative.

- Introduce Pd(dppf)Cl₂ catalyst and K₂CO₃ base.

- Heat the reaction mixture to 120 °C under inert atmosphere for 1–3 hours.

- Cool the reaction, extract with ethyl acetate, wash with water and brine, dry over sodium sulfate.

- Concentrate and purify by recrystallization or chromatography to obtain (3-chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid.

Summary of Key Research Findings

- The Suzuki–Miyaura cross-coupling remains the most reliable and scalable method for synthesizing this compound, with well-established protocols for catalyst, base, and solvent systems.

- Flow chemistry advances in bromine–lithium exchange borylation offer promising improvements in yield and purity, mitigating side reactions.

- Careful control of reaction parameters such as temperature, catalyst loading, and base choice is critical to optimize yield and minimize decomposition or side products.

- The piperazine substituent can be introduced prior to or after boronic acid formation, depending on stability and synthetic convenience.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed Suzuki–Miyaura reactions to form biaryl or heterobiaryl structures. Key findings include:

Reaction Conditions and Catalysts

-

Catalyst System : Pd(OAc)₂ (0.2–0.5 mol%) with PCy₃·HBF₄ (0.4–1.0 mol%) as a ligand .

-

Base : Cs₂CO₃ (2–5 equiv.) in a toluene/water (10:1) solvent system at 80°C .

-

Yield Range : 47–98%, depending on substituent steric and electronic effects .

Substrate Scope

The ethylpiperazine group enhances solubility in polar solvents but may introduce steric hindrance with ortho-substituted aryl halides, reducing yields in such cases .

Competitive Reactivity of Boronic Acid and Chloromethyl Groups

In dihalogenated substrates (e.g., 1-bromo-4-(chloromethyl)benzene), the boronic acid selectively couples via the C(sp²)–Br bond over the C(sp³)–Cl bond under optimized Pd/PCy₃·HBF₄ catalysis . Key data:

| Substrate | Selectivity (C(sp²) vs. C(sp³)) | Yield |

|---|---|---|

| 1-Bromo-4-(chloromethyl)benzene | >20:1 | 98% |

This selectivity is ligand-dependent: PCy₃·HBF₄ favors C(sp²) activation, while PPh₃ promotes C(sp³) coupling .

Protodeboronation and Stability

-

Base Sensitivity : Prolonged exposure to strong bases (e.g., KOH) at elevated temperatures can lead to protodeboronation, forming aryl derivatives .

-

Disproportionation : In the presence of bidentate ligands (e.g., pyridinyl-pyrazolones), arylboronic acids may disproportionate to diarylborinic acids and boroxines .

Coordination Chemistry

The ethylpiperazine moiety enables coordination to transition metals, forming complexes that influence reaction pathways. For example:

-

Cu(II)-Mediated Coupling : Reactions with Cu(OAc)₂ and triethylamine in CH₂Cl₂ yield aryl ethers or amines via Chan-Lam coupling .

-

Pd Complexation : The piperazine nitrogen can weakly coordinate to Pd, potentially modulating catalytic activity in cross-couplings .

Synthetic Limitations

-

Steric Hindrance : Bulky ortho-substituents on coupling partners reduce yields (e.g., 47% for 2,3-difluorophenylboronic acid) .

-

Moisture Sensitivity : The boronic acid group requires anhydrous storage to prevent hydrolysis to phenol derivatives .

This compound’s reactivity profile underscores its versatility in synthetic chemistry, though steric and electronic factors must be carefully optimized for high-yielding transformations.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids are known for their ability to inhibit proteasomes, which are vital for protein degradation in cells. Research indicates that (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid exhibits potential anticancer properties by interfering with the ubiquitin-proteasome pathway, leading to apoptosis in cancer cells. Studies have shown that compounds of this class can selectively target cancer cell lines, making them candidates for further development as anticancer agents .

Diabetes Management

Another promising application of this compound is in the management of diabetes. Boronic acids can act as glucose sensors due to their ability to form reversible covalent bonds with diols. This property can be utilized in the development of glucose-responsive insulin delivery systems, enhancing the efficacy of diabetes treatment strategies .

Material Science

Sensor Development

The unique reactivity of boronic acids allows them to be used in the fabrication of chemical sensors. (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid can be integrated into sensor devices for detecting glucose levels in biological fluids. The ability to form complexes with sugars makes it a valuable component for biosensor technology .

Polymer Chemistry

In polymer science, this compound can be employed to create boron-containing polymers with enhanced mechanical properties and thermal stability. These polymers can find applications in coatings, adhesives, and other materials requiring robust performance under varying environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its chloro substituent and ethylpiperazine-containing linker . Below is a comparative analysis with similar boronic acids (Table 1):

Table 1: Structural and Functional Comparison

Key Observations :

Fluorine substitution (e.g., 3-fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid) may alter metabolic stability and binding affinity in biological systems .

Linker Diversity :

- The methyl linker in the target compound provides a shorter and more rigid connection to the piperazine moiety compared to ethoxy linkers , which may influence solubility and steric interactions in drug-target binding .

- Compounds with hydroxymethyl linkers (e.g., 3-chloro-4-(hydroxymethyl)phenylboronic acid) are more hydrophilic, favoring aqueous-phase reactions .

Target Compound :

- Role in Drug Discovery : Used in synthesizing kinase inhibitors (e.g., lapatinib derivatives) via Suzuki reactions. The ethylpiperazine group may enhance binding to ATP pockets in kinases .

- Potential HDAC Inhibition: Structural similarity to boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (), which inhibits fungal histone deacetylases (HDACs) at µM concentrations, suggests possible epigenetic modulation applications .

Comparisons :

- Antifungal Activity: Boronic acids with methoxyethylphenoxy groups () inhibit appressorium formation in Magnaporthe oryzae at 1 µM, suggesting the target compound’s piperazine group could be optimized for similar antifungal effects .

Solubility and Stability :

- The target compound is soluble in DMSO and ethanol , whereas ethoxy-linked analogues (e.g., 3-chloro-4-(2-(piperazin-1-yl)ethoxy)phenylboronic acid) may exhibit improved water solubility due to the oxygen atom in the linker .

- Purity Requirements : Boronic acid impurities in pharmaceuticals (e.g., Lumacaftor) must be controlled at <1 ppm, emphasizing the need for high-purity synthesis methods like LC-MS/MS monitoring .

Biological Activity

(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid, with the chemical formula C13H20BClN2O2 and CAS number 1704074-25-8, is a boronic acid derivative notable for its potential biological activities. This compound features a chlorophenyl group and a piperazine moiety, which facilitate interactions with various biological targets. Its boronic acid functionality allows it to form reversible covalent bonds with diols, influencing enzyme activity and biomolecular interactions, making it a candidate for applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 282.57 g/mol |

| Boiling Point | Not specified |

| Structural Formula | C13H20BClN2O2 |

| CAS Number | 1704074-25-8 |

The biological activity of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid is primarily linked to its ability to inhibit specific enzymes and modulate biological pathways. The compound's structure allows it to interact with various biological targets, particularly those involved in cancer and other diseases.

Enzyme Inhibition

Research indicates that compounds similar to (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid often exhibit enzyme inhibition properties. For instance, boronic acids can inhibit proteasomal activity, which is critical in cancer cell proliferation.

Biological Activity Studies

Several studies have explored the biological activities associated with this compound:

-

Anticancer Activity :

- A study highlighted that boronic compounds can decrease the viability of cancer cells significantly while maintaining the viability of healthy cells. For example, certain derivatives showed a reduction in cancer cell viability to as low as 33% at a concentration of 5 µM while healthy cells remained largely unaffected .

- Antimicrobial Properties :

- Antioxidant Activity :

Case Study 1: Anticancer Efficacy

In a controlled study involving prostate cancer cells (PC-3), (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid was tested alongside other boronic acids. The results demonstrated that at concentrations of 0.5 µM to 5 µM, the compound exhibited a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial effects of boronic acids, including (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid. The compound was tested against various bacterial strains, showing effective inhibition comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid group's reactivity. Key steps include:

Precursor preparation : Start with a halogenated aryl intermediate (e.g., 3-chloro-4-bromobenzyl derivative) and react it with 4-ethylpiperazine via nucleophilic substitution to install the piperazine moiety.

Boronation : Convert the aryl halide to the boronic acid using bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane.

Protection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen during synthesis to avoid side reactions, followed by deprotection under acidic conditions .

- Critical factors : Catalyst loading (0.5–5 mol%), solvent polarity (THF vs. DMF), temperature (60–100°C), and base choice (K₂CO₃ or Cs₂CO₃) significantly affect yield. Evidence from structurally similar compounds (e.g., 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid) suggests yields of 60–85% under optimized conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this boronic acid derivative?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm the presence of the ethylpiperazine methyl group (δ 1.1–1.3 ppm for CH₃) and aromatic protons (δ 7.2–8.0 ppm). ¹¹B NMR (δ 25–35 ppm) verifies boronic acid integrity .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₈BClN₂O₂: 296.12).

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase (acetonitrile/water + 0.1% formic acid) to resolve polar impurities .

Advanced Research Questions

Q. How does the presence of the 4-ethylpiperazine moiety influence the reactivity of the boronic acid group in cross-coupling reactions?

- Electronic effects : The ethylpiperazine group is electron-donating via its lone pair on nitrogen, potentially increasing electron density on the aromatic ring. This may enhance oxidative addition in Suzuki couplings but could also accelerate protodeboronation in acidic media.

- Steric effects : The bulky piperazine substituent at the para position may hinder coupling at the ortho-chloro site, requiring optimized ligand-catalyst systems (e.g., bulky phosphine ligands like SPhos) .

- Comparative data : Analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid pinacol ester) show reduced coupling efficiency compared to simpler arylboronic acids, suggesting steric challenges .

Q. What strategies can mitigate protodeboronation and enhance the stability of this compound during storage and reaction?

- Stabilization methods :

Derivatization : Convert to pinacol ester (boronate ester) to reduce hydrolysis. Evidence from similar compounds (e.g., 4-chlorophenylboronic acid pinacol ester) shows improved shelf life .

Storage : Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or THF. Avoid prolonged exposure to moisture .

Reaction conditions : Use buffered solutions (pH 7–9) and low temperatures (0–25°C) to minimize decomposition during catalysis .

Q. In medicinal chemistry applications, what role does this boronic acid play in targeting specific enzymes or receptors, and how is its pharmacokinetic profile optimized?

- Target engagement : The boronic acid group acts as a reversible covalent warhead, inhibiting serine proteases (e.g., proteasome) or kinases. The ethylpiperazine moiety enhances solubility and modulates interactions with charged residues in binding pockets .

- Optimization strategies :

- Prodrug design : Mask the boronic acid as a trifluoroborate salt to improve membrane permeability.

- Pharmacokinetics : LogP adjustments via piperazine N-alkylation (e.g., ethyl vs. methyl groups) balance lipophilicity and aqueous solubility .

Q. How should researchers address discrepancies in reported catalytic efficiencies when using this compound in Suzuki-Miyaura couplings under varying conditions?

- Root-cause analysis :

Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated or dimerized species) that may arise from incomplete coupling or catalyst poisoning .

Reaction variables : Systematically test solvent (polar aprotic vs. ethereal), base strength, and ligand ratios. For example, Cs₂CO₃ may outperform K₂CO₃ in DMF due to better solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.